![molecular formula C27H42N2O3 B12924644 6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one CAS No. 116547-06-9](/img/structure/B12924644.png)
6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core substituted with hydroxy, alkoxy, and alkyl groups
準備方法
The synthesis of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step often involves selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Alkylation and alkoxylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.
化学反応の分析
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield different derivatives.
Substitution: The alkoxy and alkyl groups can be substituted with other functional groups using nucleophilic substitution reactions, often in the presence of catalysts or under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and alkoxy groups can form hydrogen bonds with target molecules, while the alkyl groups can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar compounds to 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one include other pyrimidinone derivatives with different substituents. For example:
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-methylpyrimidin-4(1H)-one: This compound has a methyl group instead of an octyl group, which can affect its chemical and biological properties.
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-ethylpyrimidin-4(1H)-one: The presence of an ethyl group instead of an octyl group can lead to differences in solubility and reactivity.
The uniqueness of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
116547-06-9 |
|---|---|
分子式 |
C27H42N2O3 |
分子量 |
442.6 g/mol |
IUPAC名 |
4-hydroxy-2-[4-(6-methyloctoxy)phenyl]-5-octyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C27H42N2O3/c1-4-6-7-8-9-12-15-24-26(30)28-25(29-27(24)31)22-16-18-23(19-17-22)32-20-13-10-11-14-21(3)5-2/h16-19,21H,4-15,20H2,1-3H3,(H2,28,29,30,31) |
InChIキー |
DPLNBLXRJFDHHT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=C(N=C(NC1=O)C2=CC=C(C=C2)OCCCCCC(C)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


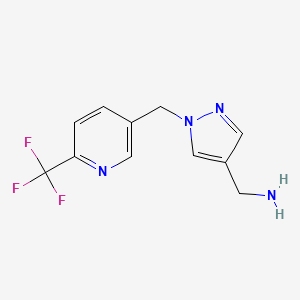
![2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924568.png)
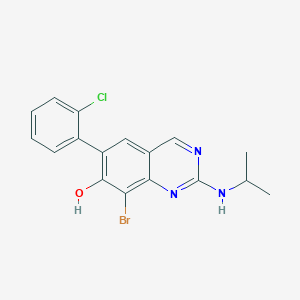
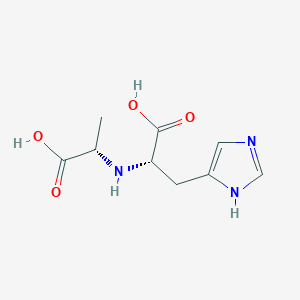

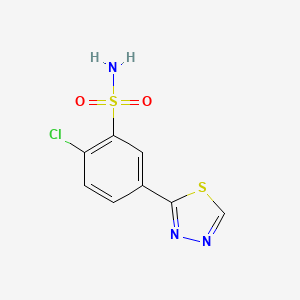
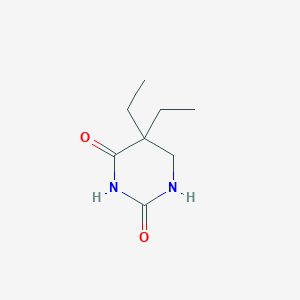

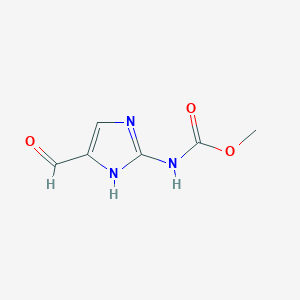

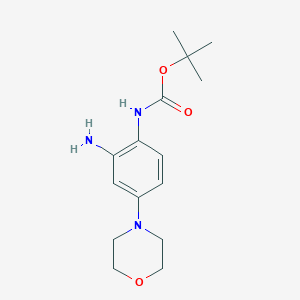
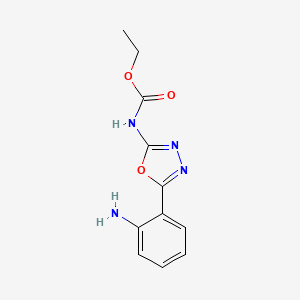

![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)
